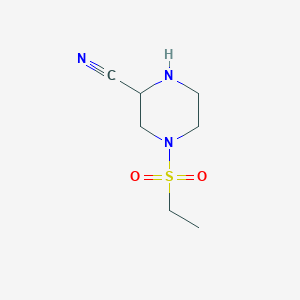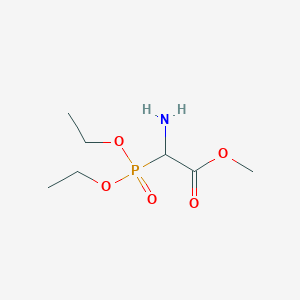![molecular formula C16H19ClN2O2 B12936725 2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936725.png)
2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or applicable. This term is not associated with any particular chemical structure, properties, or applications. Therefore, it is important to clarify that “N/A” does not refer to an actual chemical compound but rather signifies the absence of data.
Preparation Methods
Since “N/A” is not a real chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. In general, the preparation methods for chemical compounds involve various synthetic routes, including organic synthesis, inorganic synthesis, and industrial-scale production techniques. These methods typically require specific reagents, catalysts, and reaction conditions to achieve the desired product.
Chemical Reactions Analysis
As “N/A” is not a real compound, it does not undergo any chemical reactions. in the context of real chemical compounds, they can undergo various types of reactions such as oxidation, reduction, substitution, addition, and elimination reactions. The choice of reagents and reaction conditions depends on the specific compound and the desired transformation. Major products formed from these reactions vary based on the reactants and the type of reaction.
Scientific Research Applications
Since “N/A” is not an actual compound, it does not have any scientific research applicationsFor example, natural compounds are often investigated for their therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities . Additionally, synthetic compounds are used in drug discovery, material science, and environmental studies.
Mechanism of Action
As “N/A” is not a real compound, it does not have a mechanism of action. For real compounds, the mechanism of action refers to the biochemical interactions and pathways through which a compound exerts its effects. This often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity . Understanding the mechanism of action is crucial for drug development and therapeutic applications.
Comparison with Similar Compounds
Since “N/A” is not an actual compound, there are no similar compounds to compare it with. In the context of real chemical compounds, comparison with similar compounds involves analyzing their structural similarities and differences, as well as their chemical and biological properties
Properties
Molecular Formula |
C16H19ClN2O2 |
|---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
2-chloro-4-[(1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile |
InChI |
InChI=1S/C16H19ClN2O2/c1-9-12(5-3-10(8-18)14(9)17)19-11-4-6-13(19)15(20)16(2,21)7-11/h3,5,11,13,15,20-21H,4,6-7H2,1-2H3/t11-,13+,15?,16+/m1/s1 |
InChI Key |
RKFYECCWLKRJGL-OMLGDELZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2C([C@@](C3)(C)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2C(C(C3)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


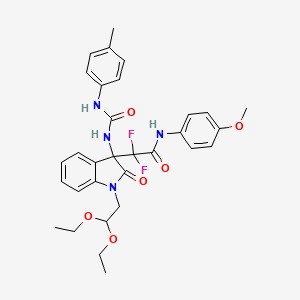
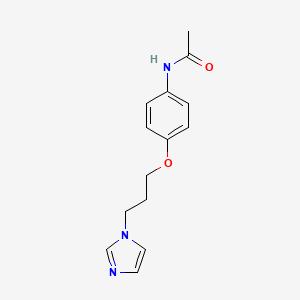
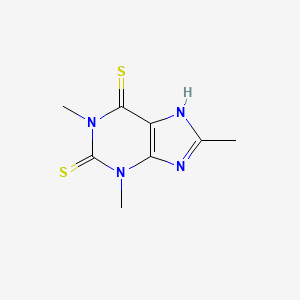

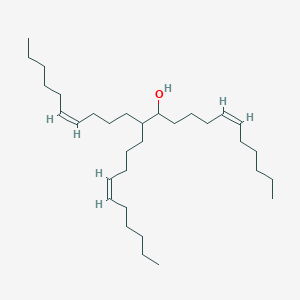
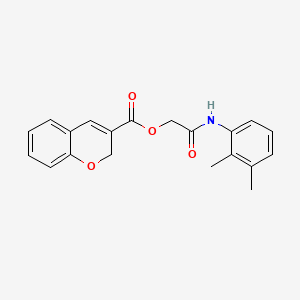
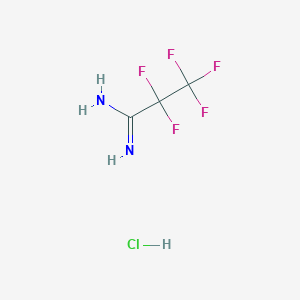
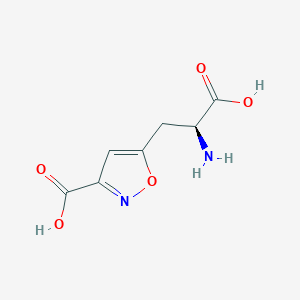

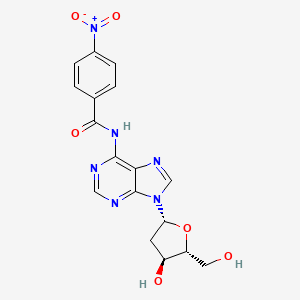
![Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B12936727.png)

